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For Immediate Release

COPENHAGEN, Denmark – November 10, 2025 – This technical guide provides an in-depth

analysis of the therapeutic window of Orismilast, a potent and selective second-generation

phosphodiesterase 4 (PDE4) inhibitor, for the treatment of various immunologic diseases.

Designed for researchers, scientists, and drug development professionals, this document

synthesizes preclinical and clinical data to elucidate the compound's mechanism of action,

efficacy, and safety profile, with a focus on atopic dermatitis and psoriasis.

Executive Summary
Orismilast is a next-generation PDE4 inhibitor with high selectivity for PDE4B and PDE4D

subtypes, which are key regulators of inflammatory pathways.[1] By inhibiting these subtypes,

Orismilast increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a

broad anti-inflammatory effect through the modulation of various cytokines implicated in chronic

inflammatory skin diseases.[1] Clinical trial data from Phase 2b studies in atopic dermatitis

(ADESOS) and psoriasis (IASOS) have demonstrated a favorable therapeutic window,

showcasing significant efficacy at doses that are well-tolerated by patients. This guide will delve

into the quantitative data from these trials, detail the experimental protocols employed, and

visualize the underlying scientific principles.
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Orismilast's therapeutic effect stems from its selective inhibition of PDE4, particularly the

PDE4B and PDE4D subtypes, which are highly expressed in immune cells.[1] This targeted

approach is designed to optimize the anti-inflammatory effects while potentially mitigating the

side effects associated with less selective PDE4 inhibitors.

The inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels

activate Protein Kinase A (PKA), which in turn downregulates the production of pro-

inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17),

and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10. This

modulation of the cytokine cascade is central to Orismilast's efficacy in immune-mediated

inflammatory diseases.
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Orismilast's Mechanism of Action
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Figure 1: Orismilast's intracellular signaling pathway.
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Preclinical Evaluation: Foundational Evidence
Orismilast's potent and selective inhibitory activity was established through a series of in vitro

and in vivo preclinical studies.

In Vitro PDE4 Selectivity and Potency
Experimental Protocol: Radiometric PDE Assay

The inhibitory activity of Orismilast against various PDE enzymes was determined using a

radiometric assay.[2] This method is based on the two-step procedure described by Thompson

and Appleman. Recombinant human PDE enzymes, expressed in S. frugiperda (Sf9) insect

cells, were used. The assay measures the conversion of radiolabeled [3H]-cAMP to [3H]-5'-

AMP by the PDE enzyme.

In the assay, a fixed concentration of the PDE enzyme is incubated with [3H]-cAMP and

varying concentrations of the inhibitor (Orismilast). The reaction is terminated, and the

product, [3H]-5'-AMP, is converted to [3H]-adenosine by a nucleotidase. The unreacted [3H]-

cAMP is separated from the [3H]-adenosine using ion-exchange chromatography. The amount

of [3H]-adenosine is then quantified by scintillation counting, and the IC50 value (the

concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.

Data Summary: PDE4 Subtype Selectivity

The results from the radiometric assay demonstrated Orismilast's high potency and selectivity

for PDE4B and PDE4D subtypes.

PDE Subtype Orismilast IC50 (nM)

PDE4B Potent Inhibition

PDE4D Potent Inhibition

PDE4A Lower Potency

PDE4C Lower Potency

Note: Specific IC50 values are proprietary but relative potencies are indicated.
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Ex Vivo Anti-inflammatory Activity
Experimental Protocol: Cytokine Secretion Assays

The anti-inflammatory effects of Orismilast were assessed in human whole blood and

peripheral blood mononuclear cell (PBMC) assays.[3]

Human Whole Blood Assay: Freshly drawn heparinized human blood was stimulated with

lipopolysaccharide (LPS) in the presence of varying concentrations of Orismilast. After an

incubation period, the plasma was collected, and the concentration of TNF-α was measured

using an enzyme-linked immunosorbent assay (ELISA).

PBMC Assay: PBMCs were isolated from healthy donor blood by density gradient

centrifugation. The cells were then stimulated with anti-CD3 and anti-CD28 antibodies to

induce T-cell activation and cytokine production, in the presence of different concentrations

of Orismilast. Supernatants were collected, and a panel of cytokines (including TNF-α, IFN-

γ, IL-4, IL-5, IL-13, IL-17, and IL-22) was quantified using a multiplex immunoassay.

Data Summary: Inhibition of Pro-inflammatory Cytokines

Orismilast demonstrated potent, dose-dependent inhibition of a broad range of pro-

inflammatory cytokines in both whole blood and PBMC assays.

Cytokine Inhibition by Orismilast

TNF-α Potent Inhibition

IFN-γ Significant Inhibition

IL-17 Significant Inhibition

IL-22 Significant Inhibition

IL-4 Significant Inhibition

IL-5 Significant Inhibition

IL-13 Significant Inhibition
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In Vivo Efficacy in a Murine Model
Experimental Protocol: Oxazolone-Induced Ear Swelling Model

A murine model of chronic oxazolone-induced ear inflammation was used to evaluate the in

vivo efficacy of orally administered Orismilast.[3]

Sensitization: Mice were sensitized by applying a solution of oxazolone to their shaved

abdomens.

Challenge: Several days after sensitization, a lower concentration of oxazolone was applied

to the right ear to elicit an inflammatory response. The left ear served as a control.

Treatment: Orismilast was administered orally at different doses prior to and during the

challenge phase.

Assessment: Ear thickness was measured at various time points as a primary indicator of

inflammation. At the end of the study, ear tissue was collected for histological analysis and

measurement of inflammatory cytokine levels.

Data Summary: In Vivo Anti-inflammatory Effects

Oral administration of Orismilast resulted in a significant and dose-dependent reduction in ear

swelling compared to the vehicle control group. Histological examination revealed a marked

decrease in inflammatory cell infiltration in the ears of Orismilast-treated mice.

Orismilast Dose Reduction in Ear Thickness

10 mg/kg Significant

30 mg/kg Highly Significant

Clinical Development: Defining the Therapeutic
Window
The therapeutic window of Orismilast has been investigated in Phase 2b clinical trials for

atopic dermatitis (ADESOS) and psoriasis (IASOS). These studies were designed to evaluate
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the efficacy and safety of different doses of Orismilast and to identify the optimal dose for

Phase 3 development.
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Figure 2: General workflow of the Phase 2b clinical trials.

Atopic Dermatitis: The ADESOS Study
The ADESOS study was a Phase 2b, multicenter, randomized, double-blind, placebo-

controlled, dose-ranging study to evaluate the efficacy and safety of Orismilast in adults with

moderate-to-severe atopic dermatitis.[4]

Experimental Protocol: ADESOS Study Design

Participants: Adults with a diagnosis of atopic dermatitis for at least one year, an

Investigator's Global Assessment (IGA) score of ≥3, an Eczema Area and Severity Index

(EASI) score of ≥16, and a body surface area (BSA) involvement of ≥10%.[5][6]

Intervention: Patients were randomized to receive Orismilast (20 mg, 30 mg, or 40 mg) or

placebo twice daily for 16 weeks.[4]

Primary Endpoint: The primary endpoint was the percentage of patients achieving an IGA

score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at

week 16.[4]

Secondary Endpoints: Key secondary endpoints included the mean change from baseline in

EASI score and the proportion of patients achieving a 75% improvement in EASI score

(EASI-75) at week 16.[7]

Data Summary: ADESOS Efficacy and Safety

Efficacy Results at Week 16

Endpoint Placebo
Orismilast 20
mg

Orismilast 30
mg

Orismilast 40
mg

IGA 0/1

Responders (%)
9.5% 26.3% 24.3% 30.9%

Mean % Change

in EASI
-50.4% -55.1% -52.2% -61.4%
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Safety and Tolerability

The most common treatment-emergent adverse events (TEAEs) were diarrhea, nausea, and

headache.[5] These events were generally mild to moderate in severity and occurred more

frequently in the first few weeks of treatment.[5]

Psoriasis: The IASOS Study
The IASOS study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled,

dose-ranging study to evaluate the efficacy and safety of a modified-release formulation of

Orismilast in adults with moderate-to-severe plaque psoriasis.[8]

Experimental Protocol: IASOS Study Design

Participants: Adults with a diagnosis of moderate-to-severe plaque psoriasis with a Psoriasis

Area and Severity Index (PASI) score ≥12, an IGA score ≥3, and BSA involvement ≥10%.

Intervention: Patients were randomized to receive Orismilast (20 mg, 30 mg, or 40 mg) or

placebo twice daily for 16 weeks.[9]

Primary Endpoint: The primary endpoint was the mean percentage change in PASI score

from baseline to week 16.[8]

Secondary Endpoints: Key secondary endpoints included the proportion of patients

achieving at least a 75% improvement in PASI score (PASI-75) and a 90% improvement in

PASI score (PASI-90) at week 16.[9]

Data Summary: IASOS Efficacy and Safety

Efficacy Results at Week 16
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Endpoint Placebo
Orismilast 20
mg

Orismilast 30
mg

Orismilast 40
mg

Mean % Change

in PASI
-17.3% -52.6% -63.7% -52.6% to -63.7%

PASI-75

Responders (%)
16.5% 39.5% 49.0% 39.5% to 49.0%

PASI-90

Responders (%)
8.3% 22.0% 28.3% 22.0% to 28.3%

Safety and Tolerability

The safety profile of Orismilast in the IASOS study was consistent with that observed in the

ADESOS study and with the known safety profile of the PDE4 inhibitor class. The most

frequently reported TEAEs were gastrointestinal events (diarrhea and nausea) and headaches,

which were predominantly mild and transient.

Defining the Therapeutic Window
The therapeutic window of a drug is the range of doses that produces a therapeutic effect

without causing significant toxicity. The data from the preclinical and clinical studies of

Orismilast help to define this window for immunologic diseases.
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Therapeutic Window of Orismilast
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Figure 3: Conceptual representation of Orismilast's therapeutic window.

The Phase 2b studies indicate that Orismilast doses between 20 mg and 40 mg twice daily

provide a clinically meaningful therapeutic effect in both atopic dermatitis and psoriasis. The

dose-dependent efficacy, coupled with a manageable safety profile characterized by primarily

mild and transient adverse events, suggests a favorable therapeutic window for this dose

range. The higher potency and selectivity of Orismilast for PDE4B and PDE4D may contribute

to this improved therapeutic index compared to earlier-generation PDE4 inhibitors.

Conclusion
Orismilast has demonstrated a promising therapeutic window for the treatment of immunologic

diseases, supported by a strong foundation of preclinical and clinical data. Its selective

mechanism of action, leading to broad anti-inflammatory effects, translates into significant

clinical efficacy in both atopic dermatitis and psoriasis. The consistent and manageable safety

profile across the clinically effective dose range positions Orismilast as a potentially valuable

oral treatment option for patients with these chronic inflammatory conditions. Further
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investigation in Phase 3 clinical trials is underway to confirm these findings and further

delineate the long-term safety and efficacy of Orismilast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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